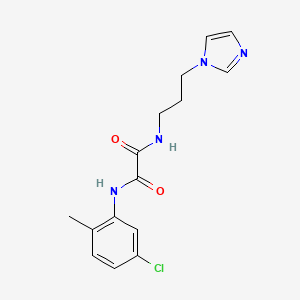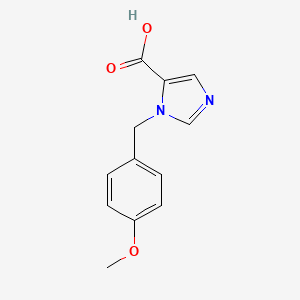![molecular formula C14H18N2O4 B2862084 1-[(2,6-Dimethyl-4-nitrophenoxy)acetyl]pyrrolidine CAS No. 893765-31-6](/img/structure/B2862084.png)
1-[(2,6-Dimethyl-4-nitrophenoxy)acetyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,6-Dimethyl-4-nitrophenoxy)acetyl]pyrrolidine is a chemical compound that has garnered significant attention in various fields of research due to its potential biological activity and therapeutic applications. This compound is characterized by its unique structure, which includes a pyrrolidine ring attached to a phenoxyacetyl group substituted with dimethyl and nitro groups.
Métodos De Preparación
The synthesis of 1-[(2,6-Dimethyl-4-nitrophenoxy)acetyl]pyrrolidine typically involves the following steps:
Formation of the Phenoxyacetyl Intermediate: The initial step involves the reaction of 2,6-dimethyl-4-nitrophenol with chloroacetic acid under basic conditions to form the phenoxyacetyl intermediate.
Coupling with Pyrrolidine: The phenoxyacetyl intermediate is then reacted with pyrrolidine in the presence of a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), to form the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalysts and reaction conditions.
Análisis De Reacciones Químicas
1-[(2,6-Dimethyl-4-nitrophenoxy)acetyl]pyrrolidine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxyacetyl group can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines or thiols, and oxidizing agents such as potassium permanganate. The major products formed from these reactions include amino derivatives, substituted phenoxyacetyl derivatives, and carboxylic acids.
Aplicaciones Científicas De Investigación
1-[(2,6-Dimethyl-4-nitrophenoxy)acetyl]pyrrolidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies related to enzyme inhibition and receptor binding.
Medicine: Due to its potential therapeutic applications, it is studied for its effects on various biological pathways and its potential as a drug candidate.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-[(2,6-Dimethyl-4-nitrophenoxy)acetyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
1-[(2,6-Dimethyl-4-nitrophenoxy)acetyl]pyrrolidine can be compared with other similar compounds, such as:
1-[(2,6-Dimethyl-4-nitrophenoxy)acetyl]piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
1-[(2,6-Dimethyl-4-nitrophenoxy)acetyl]morpholine: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
1-[(2,6-Dimethyl-4-nitrophenoxy)acetyl]azetidine: Similar structure but with an azetidine ring instead of a pyrrolidine ring.
The uniqueness of this compound lies in its specific ring structure and the presence of both dimethyl and nitro substituents, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-(2,6-dimethyl-4-nitrophenoxy)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-10-7-12(16(18)19)8-11(2)14(10)20-9-13(17)15-5-3-4-6-15/h7-8H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTRLIQGWGMLJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)N2CCCC2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
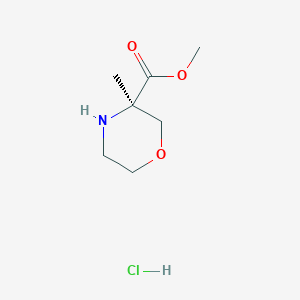
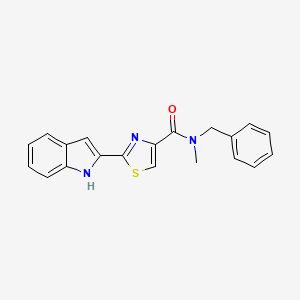
![1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-methoxybenzyl)urea](/img/structure/B2862003.png)
![3-(2-ethoxyquinolin-6-yl)-1-[(1-methylpiperidin-4-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2862007.png)
![4-chloro-2-{(E)-[(3,5-dimethylphenyl)imino]methyl}phenol](/img/structure/B2862008.png)
![2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2862009.png)
![ethyl 2-[(2Z)-2-{[2-(naphthalen-1-yl)acetyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2862010.png)
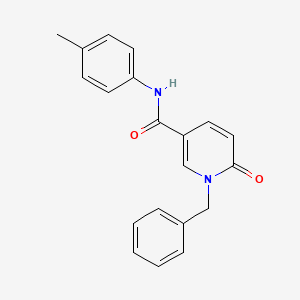
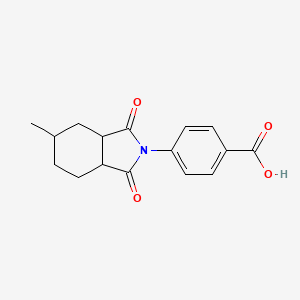
![(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-chlorophenyl)methanone](/img/structure/B2862013.png)
![1-[(5-Chlorothien-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2862014.png)

